Cas no 2138252-45-4 (3-(2,2-dimethylpropanamido)-2-(3-methylcyclohexyl)methylpropanoic acid)

3-(2,2-Dimethylpropanamido)-2-(3-methylcyclohexyl)methylpropanoic acid is a specialized organic compound featuring a unique structural framework combining a pivalamido group and a 3-methylcyclohexylmethyl substituent on a propanoic acid backbone. This configuration imparts distinct steric and electronic properties, making it valuable for applications in medicinal chemistry and peptide synthesis. The branched alkyl groups enhance stability against metabolic degradation, while the cyclohexyl moiety contributes to lipophilicity, potentially improving membrane permeability. Its carboxylic acid functionality allows for further derivatization, enabling its use as a versatile intermediate in drug discovery and bioactive molecule design. The compound's well-defined stereochemistry also supports precise structure-activity relationship studies.
3-(2,2-dimethylpropanamido)-2-(3-methylcyclohexyl)methylpropanoic acid structure
2138252-45-4 structure
Product Name:3-(2,2-dimethylpropanamido)-2-(3-methylcyclohexyl)methylpropanoic acid
CAS No:2138252-45-4
MF:C16H29NO3
MW:283.406365156174
CID:6421730
PubChem ID:165470048
Update Time:2025-10-29

3-(2,2-dimethylpropanamido)-2-(3-methylcyclohexyl)methylpropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(2,2-dimethylpropanamido)-2-(3-methylcyclohexyl)methylpropanoic acid
    • 2138252-45-4
    • 3-(2,2-dimethylpropanamido)-2-[(3-methylcyclohexyl)methyl]propanoic acid
    • EN300-1083089
    • Inchi: 1S/C16H29NO3/c1-11-6-5-7-12(8-11)9-13(14(18)19)10-17-15(20)16(2,3)4/h11-13H,5-10H2,1-4H3,(H,17,20)(H,18,19)
    • InChI Key: RYEUWLWORCKMGP-UHFFFAOYSA-N
    • SMILES: OC(C(CNC(C(C)(C)C)=O)CC1CCCC(C)C1)=O

Computed Properties

  • Exact Mass: 283.21474379g/mol
  • Monoisotopic Mass: 283.21474379g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 346
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 66.4Ų

3-(2,2-dimethylpropanamido)-2-(3-methylcyclohexyl)methylpropanoic acid Pricemore >>

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Additional information on 3-(2,2-dimethylpropanamido)-2-(3-methylcyclohexyl)methylpropanoic acid

Professional Introduction to Compound with CAS No. 2138252-45-4 and Product Name: 3-(2,2-dimethylpropanamido)-2-(3-methylcyclohexyl)methylpropanoic Acid

The compound with the CAS number 2138252-45-4 and the product name 3-(2,2-dimethylpropanamido)-2-(3-methylcyclohexyl)methylpropanoic acid represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural composition, has garnered attention for its potential applications in drug development and biochemical studies. The molecular structure of this compound includes a combination of bulky alkyl groups and functional amide moieties, which contribute to its distinctive chemical properties and reactivity.

Recent studies have highlighted the importance of such structurally complex molecules in the design of novel therapeutic agents. The presence of 3-methylcyclohexyl and 2,2-dimethylpropanamido groups in the molecule suggests a high degree of steric hindrance, which can influence both its solubility and interaction with biological targets. This characteristic is particularly relevant in the context of drug discovery, where optimizing molecular interactions is crucial for achieving desired pharmacological effects.

One of the most compelling aspects of this compound is its potential role as an intermediate in synthesizing more complex pharmaceuticals. The amide linkage, a key feature of 3-(2,2-dimethylpropanamido)-2-(3-methylcyclohexyl)methylpropanoic acid, is a versatile functional group that can be modified or incorporated into larger molecules to enhance specific biological activities. Researchers have been exploring ways to leverage this property for developing new drugs targeting various diseases.

In the realm of biochemical research, this compound has been studied for its interactions with enzymes and receptors. The bulky side chains, particularly the 3-methylcyclohexyl moiety, can modulate binding affinities and selectivity profiles when interacting with biological targets. Such modulations are essential for designing drugs that exhibit high specificity while minimizing off-target effects. Preliminary computational studies suggest that this compound may exhibit favorable binding properties with certain proteases and kinases, making it a promising candidate for further investigation.

The synthesis of 3-(2,2-dimethylpropanamido)-2-(3-methylcyclohexyl)methylpropanoic acid presents an interesting challenge due to its complex structural features. Advanced synthetic methodologies, including stereoselective reactions and protective group strategies, have been employed to achieve high yields and purity levels. These synthetic approaches not only contribute to the production of this compound but also provide valuable insights into developing similar molecules with tailored properties.

Current research in medicinal chemistry has been focusing on harnessing the potential of structurally diverse compounds like 3-(2,2-dimethylpropanamido)-2-(3-methylcyclohexyl)methylpropanoic acid for addressing unmet medical needs. The ability to fine-tune molecular features such as steric hindrance and electronic properties has opened new avenues for drug design. This compound serves as an excellent model system for studying how structural modifications can influence biological activity.

The pharmacokinetic profile of this compound is another area of active investigation. Understanding how the bulky side chains affect absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET) properties is crucial for evaluating its therapeutic potential. Initial pharmacokinetic studies indicate that modifications to the molecule could significantly enhance its bioavailability while reducing potential side effects.

Future directions in research may involve exploring derivatives of 3-(2,2-dimethylpropanamido)-2-(3-methylcyclohexyl)methylpropanoic acid that exhibit enhanced efficacy or reduced toxicity compared to the parent compound. Techniques such as structure-activity relationship (SAR) studies will be instrumental in identifying key structural determinants responsible for biological activity. Additionally, computational modeling techniques can aid in predicting how different structural modifications will impact pharmacological properties.

The broader implications of this research extend beyond individual compounds to the development of novel chemical libraries for drug discovery. By studying molecules like 3-(2,2-dimethylpropanamido)-2-(3-methylcyclohexyl)methylpropanoic acid, researchers can gain insights into designing libraries with optimized properties for high-throughput screening campaigns. This approach has the potential to accelerate the discovery process by providing more targeted starting points for lead optimization.

In conclusion,3-(2,2-dimethylpropanamido)-2-(3-methylcyclohexyl)methylpropanoic acid represents a significant contribution to the field of chemical biology and pharmaceutical research. Its unique structural features make it a valuable tool for studying molecular interactions and developing novel therapeutic agents. As research continues to uncover new applications and synthetic strategies for this compound,CAS No. 2138252-45-4 will undoubtedly play a pivotal role in advancing our understanding of disease mechanisms and treatment strategies.

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